6-Vinylnicotinic acid
Overview
Description
6-Vinylnicotinic acid: is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol It is a derivative of nicotinic acid, featuring a vinyl group attached to the pyridine ring
Mechanism of Action
Target of Action
6-Vinylnicotinic acid, also known as nicotinic acid or niacin, primarily targets the G protein–coupled receptor (GPR109A) in the body . This receptor plays a crucial role in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .
Mode of Action
This action results in the modification of high LDL-C as well as low high-density lipoprotein cholesterol (HDL-C), high lipoprotein a, and hypertriglyceridemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By reducing the availability of free fatty acids to the liver, it alters the production of LDL-C, HDL-C, and triglycerides . This action has a downstream effect of reducing the risk of atherosclerosis, a condition characterized by the build-up of fats, cholesterol, and other substances in and on the artery walls .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of LDL-C and the increase of HDL-C . This results in a decreased risk of cardiovascular diseases, such as heart disease and stroke. Additionally, it has been suggested that this compound may exert beneficial pleiotropic effects independent of changes in lipid levels, such as improving endothelial function and attenuating vascular inflammation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Vinylnicotinic acid are not fully understood due to limited research. As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound. Nicotinic acid is known to serve as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes
Cellular Effects
It is reasonable to speculate that, like nicotinic acid, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-studied. Given its structural similarity to nicotinic acid, it might exert its effects at the molecular level through similar mechanisms. Nicotinic acid is known to be involved in various biological reactions, including enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently unknown. As a derivative of nicotinic acid, it might be involved in similar metabolic pathways. Nicotinic acid is known to be involved in the synthesis of NAD+ and NADP+, which are crucial for various metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Vinylnicotinic acid can be synthesized through several methods. One common approach involves the vinylation of nicotinic acid derivatives. This process typically requires the use of a palladium catalyst and a suitable vinylating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 6-vinylnicotinamide or other related precursors. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 6-Vinylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 6-ethylpyridine derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted nicotinic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: 6-Formylnicotinic acid or 6-carboxynicotinic acid.
Reduction: 6-Ethylnicotinic acid.
Substitution: Various substituted nicotinic acids depending on the substituent used.
Scientific Research Applications
Chemistry: 6-Vinylnicotinic acid is used as a building block in organic synthesis. Its vinyl group allows for further functionalization, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. These compounds can interact with specific enzymes, providing insights into enzyme function and regulation .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as precursors for the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .
Comparison with Similar Compounds
Nicotinic acid: A precursor to 6-vinylnicotinic acid, used in the synthesis of various derivatives.
6-Substituted nicotinic acids: These compounds have different substituents at the 6-position, leading to variations in their chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
6-ethenylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h2-5H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAXAGYQQYQNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211579-10-0 | |
Record name | 6-ethenylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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